Cas no 62535-38-0 (1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol)
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl-
- 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- SCHEMBL5682329
- EN300-111975
- DTXSID70438831
- AKOS022531498
- 62535-38-0
- CHEMBL329256
-
- Inchi: 1S/C10H13NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3
- InChI Key: HZEAYESUQGYNCC-UHFFFAOYSA-N
- SMILES: OC1C=CC2CCNC(C)C=2C=1
Computed Properties
- Exact Mass: 163.09979
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-111975-0.05g |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 95% | 0.05g |
$1140.0 | 2023-10-27 | |
| Enamine | EN300-111975-0.1g |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 95% | 0.1g |
$1195.0 | 2023-10-27 | |
| Enamine | EN300-111975-0.25g |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 95% | 0.25g |
$1249.0 | 2023-10-27 | |
| Enamine | EN300-111975-0.5g |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 95% | 0.5g |
$1302.0 | 2023-10-27 | |
| Enamine | EN300-111975-1.0g |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 1g |
$1357.0 | 2023-06-09 | ||
| Enamine | EN300-111975-2.5g |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 95% | 2.5g |
$2660.0 | 2023-10-27 | |
| Enamine | EN300-111975-5.0g |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 5g |
$3935.0 | 2023-06-09 | ||
| Enamine | EN300-111975-10.0g |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 10g |
$5837.0 | 2023-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562433-100mg |
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 98% | 100mg |
¥16864.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562433-250mg |
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
62535-38-0 | 98% | 250mg |
¥16370.00 | 2024-05-06 |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Comprehensive Overview of 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS No. 62535-38-0)
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS No. 62535-38-0) is a versatile organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, belonging to the tetrahydroisoquinoline family, exhibits unique structural and functional properties, making it a subject of interest for scientists exploring neuroprotective agents, enzyme inhibitors, and central nervous system (CNS) modulators. Its molecular framework, characterized by a fused benzene and piperidine ring, offers a promising scaffold for drug development.
Recent studies highlight the potential of 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol in addressing modern health challenges, such as neurodegenerative diseases and metabolic disorders. For instance, its structural similarity to endogenous alkaloids suggests possible applications in Parkinson's disease research or dopamine receptor modulation. Researchers are also investigating its role in oxidative stress reduction, a hot topic in aging and chronic disease prevention. These applications align with growing public interest in natural-derived therapeutics and brain health supplements.
The synthesis of CAS No. 62535-38-0 typically involves multi-step organic reactions, including Bischler-Napieralski cyclization or Pictet-Spengler reactions, followed by selective methylation. Advanced techniques like HPLC purification and NMR spectroscopy ensure high purity, critical for pharmacological studies. Industry professionals frequently search for "synthesis optimization of tetrahydroisoquinolines" or "scalable production methods for 62535-38-0," reflecting the demand for efficient manufacturing protocols.
From a commercial perspective, 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol serves as a key intermediate for pharmaceutical APIs (Active Pharmaceutical Ingredients). Its derivatives are explored in patents related to G-protein-coupled receptor (GPCR) targeting, a trending area in drug discovery. The compound's logP value and hydrogen bonding capacity make it suitable for blood-brain barrier penetration studies—a frequent query in ADME (Absorption, Distribution, Metabolism, Excretion) research forums.
Environmental and safety profiles of CAS No. 62535-38-0 comply with standard laboratory handling protocols. While not classified as hazardous, proper PPE (Personal Protective Equipment) is recommended during handling, as with most fine chemicals. Sustainability-conscious researchers often inquire about "green chemistry approaches for tetrahydroisoquinoline synthesis," emphasizing the industry's shift toward eco-friendly practices.
In analytical chemistry, 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is identified via mass spectrometry (MS) and infrared (IR) spectroscopy, with characteristic peaks documented in major spectral databases. These techniques support quality control in contract research organizations (CROs) and academic labs, where reproducibility is paramount.
Future directions for this compound include structure-activity relationship (SAR) studies and computational modeling to design novel analogs. The rise of AI-driven drug discovery platforms has increased searches for "machine learning predictions for tetrahydroisoquinoline bioactivity," showcasing the intersection of traditional chemistry with cutting-edge technology.
62535-38-0 (1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol) Related Products
- 5843-65-2(Higenamine)
- 30798-64-2(1,2,3,4-Tetrahydroisoquinolin-7-ol)
- 4747-99-3(6,7-Isoquinolinediol,1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)